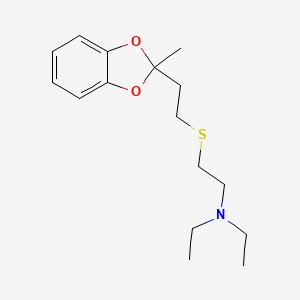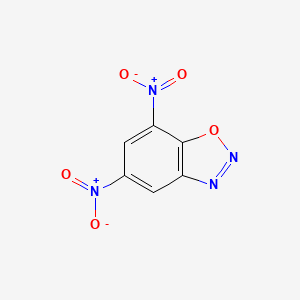
5,7-Dinitro-1,2,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dinitro-1,2,3-benzoxadiazole is a heterocyclic compound with the molecular formula C6H2N4O5. It is characterized by the presence of two nitro groups at the 5 and 7 positions on the benzoxadiazole ring. This compound is known for its yellow crystalline appearance and its rapid color change when exposed to sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dinitro-1,2,3-benzoxadiazole typically involves the nitration of 1,2,3-benzoxadiazole. One common method includes the reaction of 1,2,3-benzoxadiazole with a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dinitro-1,2,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amino derivatives of 1,2,3-benzoxadiazole.
Substitution: Substituted benzoxadiazole derivatives with different functional groups.
Scientific Research Applications
5,7-Dinitro-1,2,3-benzoxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5,7-Dinitro-1,2,3-benzoxadiazole involves its interaction with specific molecular targets:
Glutathione S-Transferases: The compound acts as a suicide inhibitor by binding to the active site of the enzyme and forming a stable complex, leading to enzyme inhibition.
Apoptosis Induction: It induces apoptosis in cancer cells by activating the JNK and p38 pathways, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
Similar Compounds
5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine 3-oxide: A derivative with similar nitro groups but additional amine functionalities.
5-Nitro-1,2,3-benzoxadiazole: A related compound with a single nitro group.
4,6-Dinitro-2,1,3-benzoxadiazole: Another similar compound with nitro groups at different positions.
Uniqueness
5,7-Dinitro-1,2,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and a suicide inhibitor for enzymes makes it particularly valuable in scientific research and potential therapeutic applications .
Properties
CAS No. |
87-31-0 |
|---|---|
Molecular Formula |
C6H2N4O5 |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
5,7-dinitro-1,2,3-benzoxadiazole |
InChI |
InChI=1S/C6H2N4O5/c11-9(12)3-1-4-6(15-8-7-4)5(2-3)10(13)14/h1-2H |
InChI Key |
IFYCOVMLDMKOHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=NO2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


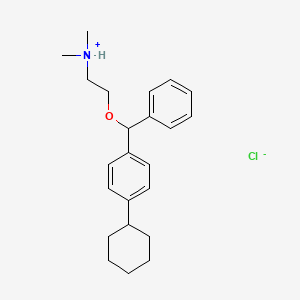
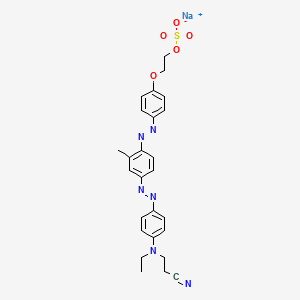
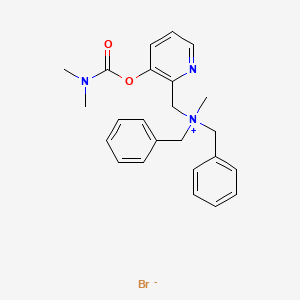


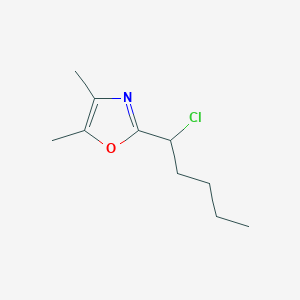




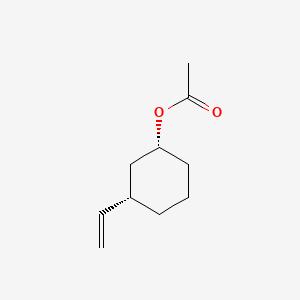

![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
